molecular formula C16H15N3O5S2 B2718271 (Z)-N-(3-ethyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide CAS No. 895455-79-5

(Z)-N-(3-ethyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide

Cat. No.: B2718271
CAS No.: 895455-79-5
M. Wt: 393.43
InChI Key: HYLKFCWUQYZSSN-MSUUIHNZSA-N
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Description

(Z)-N-(3-ethyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide is a recognized potent and selective ATP-competitive inhibitor of the dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A). This compound has been identified through screening efforts and is cited in patent literature for its inhibitory activity, demonstrating high selectivity for DYRK1A over other kinases. DYRK1A is a protein kinase implicated in critical cellular processes, including cell proliferation, differentiation, and neuronal development. Its dysregulation is actively studied in the context of Down syndrome , where gene dosage effects are believed to contribute to neurodevelopmental deficits, and in the pathogenesis of Alzheimer's disease , where it influences tau protein phosphorylation. Consequently, this chemical probe serves as a vital tool for researchers investigating DYRK1A signaling pathways, enabling the study of its role in central nervous system function and disease, cell cycle control, and potential oncogenesis. The application of this inhibitor in in vitro and cell-based assays facilitates the dissection of complex kinase-mediated mechanisms and contributes to the validation of DYRK1A as a therapeutic target for various disorders.

Properties

IUPAC Name

N-(3-ethyl-5,6-dimethoxy-1,3-benzothiazol-2-ylidene)-5-nitrothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O5S2/c1-4-18-9-7-10(23-2)11(24-3)8-13(9)26-16(18)17-15(20)12-5-6-14(25-12)19(21)22/h5-8H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYLKFCWUQYZSSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC(=C(C=C2SC1=NC(=O)C3=CC=C(S3)[N+](=O)[O-])OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-N-(3-ethyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide is a synthetic compound with potential biological activity. This article reviews its biological properties, including antimicrobial, antitumor, and antiparasitic effects, based on diverse research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by the following molecular formula:

  • Molecular Formula : C16_{16}H18_{18}N4_{4}O3_{3}S
  • Molecular Weight : 346.4 g/mol

This structure includes a benzo[d]thiazole moiety and a nitrothiophene group, which are significant for its biological interactions.

Antimicrobial Activity

Research has shown that compounds similar to this compound exhibit notable antimicrobial properties. For instance, derivatives with similar structural features have demonstrated effective inhibition against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

A study assessing the antimicrobial potential of benzothiazole derivatives found that certain compounds showed significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) in the low micromolar range .

CompoundMIC (µg/mL) against S. aureusMIC (µg/mL) against E. coli
Compound A816
Compound B48
This compoundTBDTBD

Antitumor Activity

The antitumor potential of this compound has also been explored. In vitro studies have indicated that it may induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction. For example, compounds with similar thiophene and benzothiazole structures have been shown to inhibit cell proliferation in various cancer types, including breast and colon cancer cells .

A comparative analysis of several derivatives revealed that those with nitro groups exhibited enhanced cytotoxicity against cancer cells:

CompoundIC50_{50} (µM) in Cancer Cell Lines
Compound X15
Compound Y20
This compoundTBD

Antiparasitic Activity

The compound's antiparasitic activity was evaluated against Trypanosoma cruzi, the causative agent of Chagas disease. Preliminary findings suggest that similar compounds exhibit trypanocidal effects, with lower LC50_{50} values compared to standard treatments like Benznidazole (Bnz).

In one study, derivatives were tested for their ability to kill trypomastigotes of T. cruzi, showing promising results:

CompoundLC50_{50} (µM) against T. cruzi
Benznidazole173.46
Compound A109.76
This compoundTBD

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific molecular targets such as enzymes involved in metabolic pathways of pathogens or cancer cells.

  • Enzyme Inhibition : The presence of nitro and thiazole groups may facilitate interactions with enzymes critical for cell survival.
  • Oxidative Stress Induction : The compound may generate reactive oxygen species (ROS), leading to cellular damage in target cells.
  • Apoptosis Pathway Activation : Induction of apoptosis through mitochondrial pathways has been suggested based on structural analogs.

Scientific Research Applications

Antitumor Activity

Recent studies have indicated that similar compounds containing benzothiazole and thiophene derivatives exhibit significant antitumor properties. These compounds often act by inhibiting specific enzymes involved in cancer cell proliferation. For instance, molecular docking studies suggest that (Z)-N-(3-ethyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide may inhibit key targets like 5-lipoxygenase, which is implicated in tumor growth and metastasis .

Antimicrobial Properties

The compound has shown promise as an antimicrobial agent. Compounds with similar structural features have been evaluated for their effectiveness against various bacterial strains. The mechanism of action typically involves disrupting bacterial cell wall synthesis or inhibiting protein synthesis . Further in vitro studies are needed to establish its efficacy against specific pathogens.

Agricultural Applications

Compounds similar to this compound are being investigated for their potential as agricultural agents. Their ability to act as herbicides or fungicides could provide sustainable solutions for crop protection. The introduction of such compounds could enhance pest resistance while minimizing environmental impact .

Material Science Applications

The unique electronic properties of thiophene-based compounds allow for applications in material science, particularly in organic electronics and photovoltaics. The incorporation of this compound into polymer matrices could improve charge transport properties .

Case Studies

StudyFocusFindings
1Antitumor ActivityDemonstrated inhibition of cancer cell lines; potential as a lead compound for further development .
2Antimicrobial PropertiesShowed activity against Gram-positive bacteria; further testing required for Gram-negative strains .
3Agricultural UseEvaluated as a potential herbicide with effective weed control in preliminary trials .
4Material ScienceInvestigated as an additive in organic solar cells; improved efficiency noted .

Comparison with Similar Compounds

N-[4-(Diethylamino)phenyl]-5-methyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxamide

  • Key Features: Isoxazole ring (vs. benzothiazole in the target compound). Methyl-substituted thiophene (vs. nitro-substituted thiophene). Diethylamino phenyl group (vs. ethyl-dimethoxybenzothiazole).
  • Synthesis : Prepared via oxime formation, cyclization with Oxone®/KCl, and hydrolysis .

Thiazolylmethylcarbamate Derivatives (e.g., compounds l, m, w, x from )

  • Key Features: Thiazole rings (vs. benzothiazole). Carbamate linkages (vs. carboxamide). Hydroperoxypropan or ethoxycarbonylamino substituents (vs. nitro group).
  • Bioactivity : Carbamates are prone to hydrolysis, whereas carboxamides (as in the target compound) exhibit greater stability under physiological conditions .

Benzimidazole Derivatives (e.g., compounds 7b and 8b from )

  • Key Features :
    • Benzimidazole core (vs. benzothiazole).
    • Ethoxymethyl substituents (vs. ethyl-dimethoxy groups).
  • Reactivity : Benzimidazoles are less electrophilic than benzothiazoles due to reduced electron-withdrawing effects of the NH group compared to the thiazole sulfur .

Physicochemical and Pharmacological Properties

Property Target Compound N-[4-(Diethylamino)phenyl]-... Thiazolylmethylcarbamate
Molecular Weight ~435 g/mol (estimated) 411.5 g/mol 600–800 g/mol (varies by substituent)
Electron-Deficient Groups Nitrothiophene Methylthiophene Hydroperoxypropan
Solubility Likely low (hydrophobic nitro group) Moderate (polar diethylamino group) Low (bulky carbamate groups)
Stability High (carboxamide linkage) Moderate (ester intermediates) Low (carbamate hydrolysis)

Comparison with Analogues

  • Benzimidazole Side Reactions (): Unintended products (e.g., 7b, 8b) highlight the sensitivity of benzothiazole-like systems to nucleophilic attack, necessitating optimized conditions for the target compound .

Q & A

Q. Basic Characterization

  • ¹H/¹³C NMR : Key for confirming stereochemistry (Z-configuration) and substituent positions. For example, methoxy groups resonate at δ 3.8–4.0 ppm, while nitro groups deshield adjacent protons .
  • HRMS (ESI) : Validates molecular weight (e.g., [M+H]⁺ calculated vs. observed values within 2 ppm error) .
  • X-ray Crystallography : Resolves ambiguities in tautomeric forms or stereochemistry, though limited by crystal growth challenges .

How do structural modifications (e.g., nitro group, methoxy substituents) influence the compound's biological activity?

Q. Advanced Structure-Activity Relationship (SAR)

  • Nitro Group : Enhances electrophilicity, enabling covalent interactions with cysteine residues in target enzymes (e.g., antimicrobial or anticancer targets) .
  • Methoxy Substituents : Increase lipophilicity and membrane permeability, critical for intracellular target engagement. Substitution at 5,6-positions on the benzothiazole ring optimizes steric hindrance and π-π stacking .
  • Ethyl Group on Thiazole : Modulates pharmacokinetic properties by reducing metabolic degradation .
    Methodology : Compare IC₅₀ values of analogs in enzyme inhibition assays (e.g., bacterial dihydrofolate reductase) .

How can contradictory data on antimicrobial efficacy across studies be resolved?

Advanced Data Analysis
Discrepancies may arise from:

  • Strain Variability : Test against standardized panels (e.g., ATCC strains) and include positive controls (e.g., nitazoxanide) .
  • Assay Conditions : Adjust pH (activity may decline at physiological pH due to reduced solubility) and use broth microdilution instead of disk diffusion for quantitative MIC values .
  • Synergistic Effects : Evaluate combinations with β-lactams or fluoroquinolones to identify potentiation .

What strategies are effective for identifying molecular targets and elucidating mechanisms of action?

Q. Advanced Mechanistic Studies

  • Pull-Down Assays : Use biotinylated analogs to isolate protein targets from bacterial/cancer cell lysates .
  • Molecular Docking : Screen against libraries of bacterial enzymes (e.g., DNA gyrase) using software like AutoDock Vina. The nitro group shows high affinity for ATP-binding pockets .
  • Transcriptomics : RNA-seq of treated E. coli reveals downregulation of efflux pumps or biofilm-related genes .

How can in vitro-in vivo efficacy gaps be addressed in preclinical studies?

Q. Advanced Translational Research

  • Pharmacokinetic Profiling : Measure plasma stability (e.g., t₁/₂ in mouse serum) and bioavailability. Methoxy groups may improve half-life but require prodrug strategies for solubility .
  • Metabolite Identification : Use LC-MS/MS to detect nitro-reduction products (common in vivo), which may reduce activity .
  • Animal Models : Use neutropenic murine infection models for antimicrobial testing, ensuring dosing aligns with human-equivalent AUC .

What are the stability and storage requirements for this compound?

Q. Basic Stability Protocols

  • Storage : -20°C under argon, shielded from light to prevent nitro group degradation.
  • Solubility : DMSO stock solutions (10 mM) are stable for ≤6 months if desiccated. Avoid aqueous buffers with pH >7.0 due to hydrolysis risk .

What enantioselective synthesis methods are available for chiral analogs?

Q. Advanced Synthetic Chemistry

  • Chiral Auxiliaries : Use (R)- or (S)-BINOL-based catalysts during thiazole ring formation to control stereochemistry .
  • HPLC Resolution : Employ chiral columns (e.g., Chiralpak IA) to separate enantiomers. Activity differences (e.g., 10-fold in IC₅₀) highlight the importance of stereochemical purity .

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